

A Comprehensive Spectroscopic Guide to H-Tyr(Bn)-OH

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Compound of Interest

Compound Name:	2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
CAS No.:	96612-91-8
Cat. No.:	B1265947

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis for O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH)

O-Benzyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid, is a pivotal derivative of the amino acid L-tyrosine.[1] The incorporation of a benzyl (Bn) ether protecting group on the phenolic hydroxyl moiety enhances its utility in peptide synthesis and as a building block in medicinal chemistry. This modification prevents unwanted side reactions and increases the lipophilicity of the molecule, which can be advantageous in certain synthetic protocols.[2]

Accurate and comprehensive characterization of H-Tyr(Bn)-OH is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this regard. This guide provides a detailed exploration of the

spectroscopic data of H-Tyr(Bn)-OH, offering insights into the interpretation of its spectral features and outlining the methodologies for data acquisition.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of H-Tyr(Bn)-OH.

Molecular Formula: $C_{16}H_{17}NO_3$ ^[3] Molecular Weight: 271.31 g/mol ^{[1][3]} CAS Number: 16652-64-5^{[1][3]}

The molecule comprises a chiral alpha-carbon, a carboxylic acid group, a primary amine, a p-substituted benzene ring, and a benzyl ether linkage. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of H-Tyr(Bn)-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of H-Tyr(Bn)-OH in a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O with acid/base, or CD $_3$ OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH $_2$ and COOH).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the low natural abundance of ^{13}C .

^1H NMR Spectral Data and Interpretation

The following table summarizes the expected ^1H NMR chemical shifts for H-Tyr(Bn)-OH. The data is inferred from closely related structures, such as N-Ac-(O-benzyl)tyrosine, and general principles of NMR spectroscopy.^[4]

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
COOH	~10-13	Broad Singlet	1H	Chemical shift is highly dependent on solvent and concentration. May be exchanged with D ₂ O.
NH ₂	~3-5	Broad Singlet	2H	Chemical shift is solvent and pH-dependent. May be exchanged with D ₂ O.
Benzyl Ar-H	~7.2-7.5	Multiplet	5H	Protons of the benzyl protecting group's phenyl ring.
Tyr Ar-H (ortho to CH ₂)	~7.1-7.3	Doublet	2H	Aromatic protons on the tyrosine ring.
Tyr Ar-H (ortho to O)	~6.9-7.1	Doublet	2H	Aromatic protons on the tyrosine ring.
Benzyl CH ₂	~5.0-5.2	Singlet	2H	Methylene protons of the benzyl ether group.
α -CH	~3.8-4.2	Multiplet	1H	The chiral alpha-proton.
β -CH ₂	~2.8-3.2	Multiplet	2H	The diastereotopic

beta-protons.

Causality in Chemical Shifts:

- The aromatic protons of the benzyl group and the tyrosine ring resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the ring currents.
- The benzylic methylene protons (CH₂) appear around 5.1 ppm, shifted downfield by the adjacent electronegative oxygen atom.
- The α-proton is deshielded by the adjacent amine and carboxylic acid groups, typically appearing around 4.0 ppm.
- The β-protons are diastereotopic and will appear as a multiplet.

¹³C NMR Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts are presented below, based on data from similar compounds and established correlation tables.[\[4\]](#)

Carbon(s)	Expected Chemical Shift (δ , ppm)	Notes
COOH	~170-175	Carboxylic acid carbonyl carbon.
Tyr C-O	~157-159	Aromatic carbon attached to the benzyl ether oxygen.
Benzyl C (ipso)	~137-138	Aromatic carbon of the benzyl group attached to the CH ₂ .
Tyr C (ipso)	~129-131	Aromatic carbon of the tyrosine ring attached to the β -CH ₂ .
Tyr CH (ortho to CH ₂)	~130-131	Aromatic carbons on the tyrosine ring.
Benzyl CH	~128-129	Aromatic carbons of the benzyl group.
Tyr CH (ortho to O)	~114-116	Aromatic carbons on the tyrosine ring, shielded by the oxygen.
Benzyl O-CH ₂	~69-71	Methylene carbon of the benzyl ether.
α -CH	~54-56	Chiral alpha-carbon.
β -CH ₂	~36-38	Beta-methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The following table highlights the characteristic IR absorption bands for H-Tyr(Bn)-OH.^{[5][6][7]}

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500-3300	Broad	Overlaps with C-H stretching.
N-H (Amine)	3200-3500	Medium	May appear as one or two bands.
C-H (Aromatic)	3000-3100	Medium	Stretching vibrations of sp ² C-H bonds.
C-H (Aliphatic)	2850-3000	Medium	Stretching vibrations of sp ³ C-H bonds.
C=O (Carboxylic Acid)	1700-1750	Strong	Carbonyl stretch.
C=C (Aromatic)	1450-1600	Medium-Weak	Aromatic ring stretching vibrations.
C-O (Ether)	1200-1300	Strong	Asymmetric C-O-C stretching of the benzyl ether.
C-O (Carboxylic Acid)	1210-1320	Strong	C-O stretching.
C-N (Amine)	1020-1250	Medium	C-N stretching.

Self-Validating System: The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ range, a strong carbonyl peak around 1720 cm⁻¹, and characteristic aromatic C=C stretching bands provides strong evidence for the carboxylic acid and aromatic functionalities of H-Tyr(Bn)-OH.

Mass Spectrometry (MS)

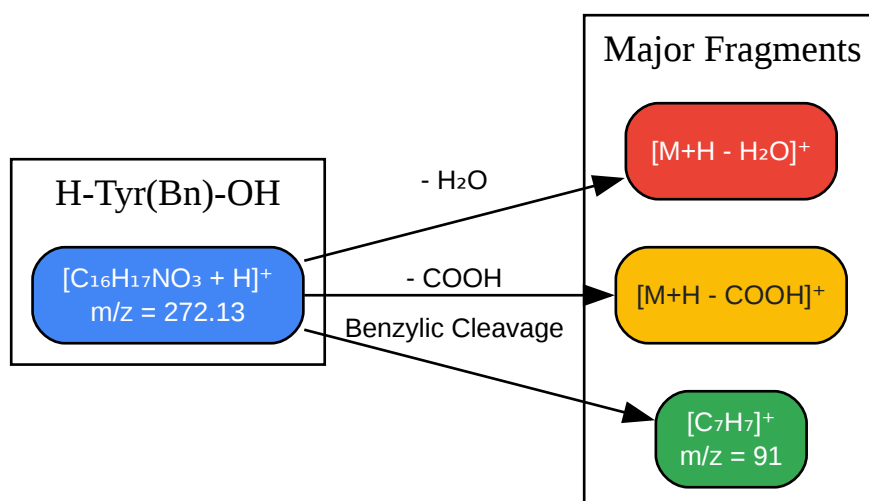
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- Ionization: Electrospray ionization (ESI) is a common technique for amino acids.
- Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Mass Spectrum Data and Fragmentation

- Molecular Ion: The expected protonated molecular ion $[M+H]^+$ would have an m/z of approximately 272.13.^[1]
- Key Fragmentation Pathways:
 - Loss of H_2O : $[M+H - H_2O]^+$
 - Loss of $COOH$: $[M+H - 45]^+$
 - Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation $[C_7H_7]^+$, is a characteristic fragmentation of benzyl-containing compounds.
 - Cleavage of the $C\alpha$ - $C\beta$ bond: This can lead to various fragment ions.



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Caption: Key Fragmentation Pathways in MS

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of H-Tyr(Bn)-OH. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of H-Tyr(Bn)-OH in various scientific endeavors.

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